Cancer/testis antigen 1 (80-88), commonly referred to as NY-ESO-1, is a prominent member of the cancer/testis antigen family. These antigens are typically expressed in germ cells of the testis and various malignant tumors but are absent in normal somatic tissues, making them ideal targets for immunotherapy. NY-ESO-1 is known for its high immunogenicity and is implicated in several cancers, including melanoma, breast cancer, and ovarian cancer. Its expression can elicit robust immune responses, both humoral and cellular, which are critical for developing targeted cancer therapies.
NY-ESO-1 is encoded by the gene located on the X chromosome at the Xq28 region. The protein consists of 180 amino acids and has a molecular weight of approximately 18 kDa. It features a glycine-rich N-terminal region and a hydrophobic C-terminal region, which includes a Pcc-1 domain that is crucial for its immunogenic properties .
NY-ESO-1 belongs to the cancer/testis antigen family, which comprises over 200 identified proteins. These antigens are categorized based on their restricted expression patterns and immunogenicity. They play significant roles in tumorigenesis and are often associated with poor prognosis in various cancers .
The synthesis of NY-ESO-1 involves standard molecular biology techniques such as reverse transcription polymerase chain reaction (RT-PCR) and immunohistochemistry (IHC) to analyze its expression in tumor tissues. For instance, RT-PCR employs specific primers designed to amplify NY-ESO-1 cDNA from RNA extracted from cancer specimens .
In experimental setups, RNA samples undergo cDNA synthesis followed by amplification using PCR. The typical cycling conditions include denaturation at 94°C, annealing at 60°C, and extension at 72°C for 35 cycles, with a final elongation step . Immunohistochemical analysis involves fixing tumor tissues in formalin, embedding them in paraffin, and using antibodies specific to NY-ESO-1 to visualize expression levels through staining techniques.
The molecular structure of NY-ESO-1 features a unique arrangement that contributes to its immunogenic properties. It is composed of an N-terminal domain rich in glycine residues followed by a hydrophobic C-terminal domain .
The protein's sequence homology with other cancer/testis antigens like LAGE-1 indicates functional similarities that may enhance its role in immune recognition. The structural analysis reveals potential epitope regions that can be targeted by T cells, making it a candidate for vaccine development.
NY-ESO-1 participates in various biochemical interactions within the immune system. It can bind to major histocompatibility complex molecules on antigen-presenting cells, facilitating T cell activation .
The interaction between NY-ESO-1 peptides and T cell receptors is crucial for eliciting immune responses. Studies have demonstrated that specific epitopes derived from NY-ESO-1 can activate both CD4+ and CD8+ T lymphocytes, highlighting its dual role in stimulating adaptive immunity .
The mechanism of action for NY-ESO-1 centers on its ability to present antigens to T cells via major histocompatibility complex class I and II molecules. This presentation activates T cells that recognize tumor cells expressing NY-ESO-1.
Research indicates that patients with tumors expressing NY-ESO-1 often develop spontaneous antibody responses against this antigen, suggesting that it plays an essential role in anti-tumor immunity . Furthermore, the presence of NY-ESO-1 correlates with increased infiltration of CD8+ T lymphocytes into tumors, which is associated with better clinical outcomes.
NY-ESO-1 is a soluble protein under physiological conditions. Its stability and folding characteristics are influenced by its hydrophobic regions, which may affect interactions with cellular membranes during immune responses.
Chemically, NY-ESO-1 exhibits properties typical of glycoproteins due to its amino acid composition. Its immunogenic nature arises from specific peptide sequences that can be recognized by T cell receptors .
NY-ESO-1 has significant applications in cancer immunotherapy. It serves as a target for vaccine development aimed at inducing specific immune responses against tumors expressing this antigen. Clinical trials have explored various therapeutic approaches including peptide vaccines and adoptive T cell therapies targeting NY-ESO-1 .
Additionally, its expression levels may serve as biomarkers for diagnosing certain cancers or predicting patient outcomes following treatment. The ongoing research into NY-ESO-1 continues to reveal its potential as a cornerstone in personalized cancer therapy strategies aimed at enhancing anti-tumor immunity while minimizing damage to normal tissues.
CAS No.: 18465-19-5
CAS No.: 14681-59-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4